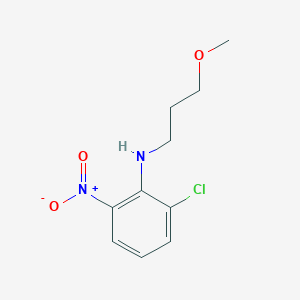










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1F.C(N(CC)CC)C.[CH3:19][O:20][CH2:21][CH2:22][CH2:23][NH2:24]>ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[NH:24][CH2:23][CH2:22][CH2:21][O:20][CH3:19]
|


|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)[N+](=O)[O-])F
|
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.292 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCCCN
|
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.437 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 16 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
dried 50 mL round-bottomed flask
|
|
Type
|
CUSTOM
|
|
Details
|
equipped
|
|
Type
|
CUSTOM
|
|
Details
|
The ice-bath was removed
|
|
Type
|
ADDITION
|
|
Details
|
The reaction solution was poured into water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with dichloromethane (50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was collected
|
|
Type
|
CUSTOM
|
|
Details
|
water was subsequently removed with anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
the suspension was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was collected
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
dried in-vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
affording an orange oil, which
|
|
Type
|
CUSTOM
|
|
Details
|
was then purified by chromatography on slica gel (10-70% ethyl aetate/hexanes)
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(NCCCOC)C(=CC=C1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.23 mmol | |
| AMOUNT: MASS | 0.542 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |